molecular formula C11H12BrFO2 B13320000 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one

1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one

Cat. No.: B13320000
M. Wt: 275.11 g/mol
InChI Key: YPZGHXZQFXXHSZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one is a halogenated aromatic hydroxyketone with a molecular formula of C₁₁H₁₂BrFO₂ and an approximate molecular weight of 274.9 g/mol. This compound features a 3-methylbutan-1-one moiety attached to a substituted phenyl ring bearing bromine (3-position), fluorine (5-position), and hydroxyl (2-position) groups. Its structural complexity and halogen substituents make it a candidate for applications in pharmaceuticals, agrochemicals, and materials science, particularly where electronic modulation or bioactivity is desired .

Properties

Molecular Formula

C11H12BrFO2

Molecular Weight

275.11 g/mol

IUPAC Name

1-(3-bromo-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one

InChI

InChI=1S/C11H12BrFO2/c1-6(2)3-10(14)8-4-7(13)5-9(12)11(8)15/h4-6,15H,3H2,1-2H3

InChI Key

YPZGHXZQFXXHSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=C(C(=CC(=C1)F)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one typically involves the bromination and fluorination of a hydroxyphenyl precursor. The reaction conditions often require specific temperatures and pH levels to ensure the correct substitution of bromine and fluorine atoms on the phenyl ring. For example, the aqueous extract can be cooled to 10-15°C and adjusted to pH 6.8-7.2 with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps such as filtration, washing with solvents like petroleum ether, and drying under vacuum conditions .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The bromine and fluorine atoms can be reduced under specific conditions.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution reactions could produce a variety of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound N/A C₁₁H₁₂BrFO₂ ~274.9 3-Br, 5-F, 2-OH Potential bioactivity due to halogenation; used in materials science.
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-1-heptanone 2342-47-4 C₁₃H₁₆BrFO₂ 303.17 3-Br, 5-F, 2-OH Longer aliphatic chain (heptanone) increases lipophilicity.
1-(3-Bromo-5-chloro-2-hydroxyphenyl)-3-methyl-1-butanone 1247670-84-3 C₁₁H₁₁BrClO₂ 307.5 3-Br, 5-Cl, 2-OH Chlorine substitution may enhance stability compared to fluorine.
1-(2-Hydroxyphenyl)-3-methylbutan-1-one 19019-21-7 C₁₁H₁₄O₂ 178.23 2-OH Non-halogenated analog; used in polymer engineering and coatings.
1-(5-Acetyl-2-hydroxyphenyl)-3-methylbutan-1-one N/A C₁₃H₁₆O₃ 220.27 5-Acetyl, 2-OH Acetyl group introduces additional reactivity for derivatization.
1-(4-Fluorophenyl)-3-methylbutan-1-one 829-43-6 C₁₁H₁₃FO 180.22 4-F Simpler structure; used as a flavoring intermediate.

Structural and Electronic Comparisons

  • Halogen Effects: Bromine and fluorine substituents on the phenyl ring increase molecular weight and polarizability compared to non-halogenated analogs (e.g., 1-(2-hydroxyphenyl)-3-methylbutan-1-one). Bromine’s electron-withdrawing nature may enhance electrophilic reactivity, while fluorine’s small size improves metabolic stability .
  • Ketone Chain Length: Shorter chains (e.g., 3-methylbutanone vs.
  • Hydroxyl Group : The 2-hydroxyl group enables hydrogen bonding, influencing solubility and interaction with biological targets .

Biological Activity

1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one is an organic compound characterized by its unique structural features, including a bromine and fluorine substitution on a phenolic ring, along with a ketone functional group. This compound has garnered attention for its potential biological activities, particularly in areas such as antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrFO2C_{11}H_{12}BrFO_2 with a molecular weight of approximately 295.53 g/mol. The presence of the hydroxy group enhances its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC11H12BrFO2
Molecular Weight295.53 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The halogen substituents (bromine and fluorine) may influence its binding affinity to enzymes or receptors, thereby modulating their activity. The hydroxyl group contributes to its potential as a radical scavenger, enhancing its antioxidant properties.

Anticancer Activity

Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies on structurally related compounds have shown significant inhibition of cell proliferation in leukemia and other cancer models. The mechanism often involves apoptosis induction and cell cycle arrest, suggesting that this compound may exhibit comparable effects.

Case Studies

  • Oxidative Stress Protection : A related study explored a compound with structural similarities that protected PC12 cells from oxidative stress via the Nrf2 pathway. This indicates a potential for neuroprotective effects in similar compounds, suggesting that this compound could also offer protective benefits in neurodegenerative conditions .
  • Cytotoxicity Against Cancer Cells : A series of haloethyl phosphoramidate analogues demonstrated potent inhibition against L1210 mouse leukemia cells, with IC50 values in the nanomolar range. This highlights the potential for halogenated compounds to exert significant anticancer effects .

Research Findings

While specific data on this compound remains sparse, existing literature suggests promising biological activities associated with similar halogenated phenolic compounds:

Compound TypeActivity TypeReference
Halogenated Phenolic CompoundsAntimicrobial
Cytotoxic AnaloguesAnticancer
Neuroprotective AgentsOxidative Stress

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